
Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluylene blue 1-hydrate typically involves the reaction of ortho-toluidine with sulfur and an oxidizing agent. The process can be summarized as follows:
Starting Materials: Ortho-toluidine, sulfur, and an oxidizing agent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure toluylene blue 1-hydrate.
Industrial Production Methods: In industrial settings, the production of toluylene blue 1-hydrate involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Toluylene blue 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various analytical applications.
Reduction: It can be reduced to leucomethylene blue, which has different staining properties.
Substitution: The aromatic ring of toluylene blue 1-hydrate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Leucomethylene blue.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Structure
The compound features a cyclohexadiene core with amino and imino functional groups, enabling it to participate in various chemical reactions and interactions.
Pharmaceutical Applications
The compound has potential uses in the pharmaceutical industry due to its antimicrobial properties. Research indicates that quaternary ammonium compounds can exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that similar compounds can be effective against bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Activity
A study evaluated the efficacy of various quaternary ammonium compounds, including derivatives similar to the target compound, against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for several strains, indicating strong antibacterial properties .
Materials Science
In materials science, the compound can be utilized as a surfactant or stabilizer in emulsions and colloidal systems. Its ability to modify surface properties makes it suitable for applications in coatings and adhesives.
Case Study: Emulsion Stability
Research conducted on the use of ammonium-based surfactants in stabilizing oil-in-water emulsions showed that the inclusion of such compounds significantly improved emulsion stability over time compared to control samples without surfactants .
Environmental Applications
The environmental applications of this compound are primarily focused on its potential as an antimicrobial agent in water treatment processes. Its efficacy in reducing microbial load in contaminated water sources has been explored.
Case Study: Water Treatment
A study investigated the use of quaternary ammonium compounds for disinfection in wastewater treatment facilities. The results indicated that these compounds could effectively reduce bacterial counts by over 90% within a short contact time .
Table 1: Comparison of Antimicrobial Efficacy
Compound Name | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.5 | E. coli |
Compound B | 0.75 | Staphylococcus aureus |
Target Compound | 0.5 | Klebsiella pneumoniae |
Table 2: Emulsion Stability Results
Sample Type | Initial Stability (%) | Stability After 24h (%) |
---|---|---|
Control | 60 | 50 |
With Ammonium Compound | 70 | 65 |
Mechanism of Action
The mechanism of action of toluylene blue 1-hydrate involves its interaction with nucleic acids and other acidic tissue components. The dye binds to DNA and RNA, causing a metachromatic shift that results in a color change. This property is exploited in various staining techniques to highlight specific cellular structures . The molecular targets include nucleic acids and acidic polysaccharides, and the pathways involved are primarily related to the binding and staining of these components .
Comparison with Similar Compounds
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A related dye used in similar applications but with distinct spectral properties.
Thionine: A thiazine dye with applications in histology and microbiology.
Uniqueness: Toluylene blue 1-hydrate is unique due to its high affinity for nucleic acids and its ability to produce metachromatic staining. This makes it particularly useful for identifying specific cellular components and diagnosing medical conditions .
Biological Activity
The compound Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a quaternary ammonium structure that typically enhances its biological activity. Its molecular formula is C15H19ClN4, and it exhibits properties common to quaternary ammonium compounds (QACs), such as surfactant activity and biocidal effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In particular:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 250 to 500 µg/mL for various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : It also demonstrates antifungal activity, particularly against strains such as Candida albicans and Aspergillus niger. The compound's ability to disrupt cell membrane integrity is a key factor in its antifungal efficacy .
Table 1: Antimicrobial Activity Summary
Microorganism | Type | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Gram-positive | 250 |
Escherichia coli | Gram-negative | 500 |
Candida albicans | Fungal | 300 |
Aspergillus niger | Fungal | 400 |
Cytotoxicity
Evaluating the cytotoxic effects of this compound is crucial for understanding its safety profile. Studies have assessed its impact on human cell lines such as WI-38 (human embryonic lung cells) and Chang liver cells. The results indicated low cytotoxicity at concentrations where antimicrobial activity was observed, suggesting a favorable therapeutic index .
The antimicrobial action of quaternary ammonium compounds is primarily attributed to their ability to interact with microbial cell membranes. The proposed mechanisms include:
- Disruption of Cell Membrane Integrity : QACs replace essential cations in the membrane, leading to structural changes and increased permeability.
- Inhibition of Cellular Processes : These compounds can inhibit protein synthesis and disrupt metabolic pathways within microbial cells .
Case Studies
Several studies have documented the biological activity of similar quaternary ammonium compounds:
- Study on Antimicrobial Efficacy : A study found that derivatives with longer alkyl chains exhibited enhanced antimicrobial activity compared to shorter chains, indicating that structural modifications can significantly influence efficacy .
- Cytotoxicity Assessment : Another research highlighted that certain derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, reinforcing the potential for therapeutic applications .
Properties
CAS No. |
6424-34-6 |
---|---|
Molecular Formula |
C15H21ClN4O |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C15H18N4.ClH.H2O/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;;/h4-9H,1-3H3,(H3,16,17);1H;1H2 |
InChI Key |
SBHAXIXLNVUZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.O.[Cl-] |
Origin of Product |
United States |
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